Deutolperisone Demonstrates 10-Fold Reduction in Primary Metabolic Hydroxylation vs. Tolperisone
In vitro metabolism studies on a structurally disclosed deuterated tolperisone analog (compound 14) revealed a 10-fold decrease in aryl methyl hydroxylation compared to non-deuterated tolperisone when incubated with recombinant CYP2D6 and CYP2C19 enzymes [1]. This is a direct quantitative consequence of the deuterium kinetic isotope effect at the primary site of oxidative metabolism.
| Evidence Dimension | Rate of aryl methyl hydroxylation (primary metabolic pathway) |
|---|---|
| Target Compound Data | 10-fold decrease in hydroxylation (vs. tolperisone) |
| Comparator Or Baseline | Tolperisone (non-deuterated) |
| Quantified Difference | 10-fold reduction |
| Conditions | In vitro incubation with recombinant CYP2D6 and CYP2C19 enzymes |
Why This Matters
This data predicts a significantly prolonged half-life and reduced metabolic clearance for Deutolperisone, enabling lower dosing frequency or sustained target occupancy in vivo compared to tolperisone.
- [1] Harbeson, S.L., Tung, R.D. (2011). Deuterated Drugs as Clinical Agents. In: Annual Reports in Medicinal Chemistry, Volume 46, pp. 403-417. Academic Press. DOI: 10.1016/B978-0-12-386009-5.00003-5. (Citing reference 51: Compound 14 data). View Source
